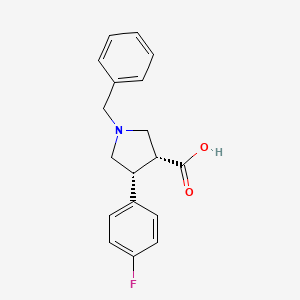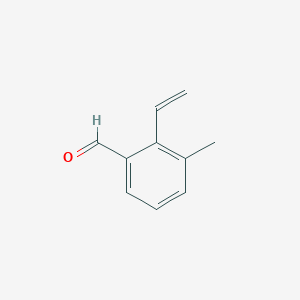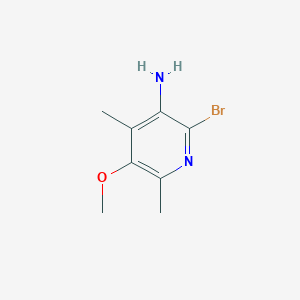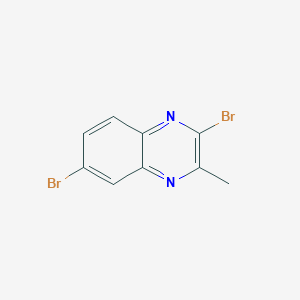
2,6-Dibromo-3-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles that have a fused benzene and pyrazine ring structure This particular compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a methyl group at the 3 position on the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methylquinoxaline typically involves the bromination of 3-methylquinoxaline. One common method is the reaction of 3-methylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2,6-Dibromo-3-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives have shown potential as inhibitors of enzymes such as d-amino acid oxidase, which is involved in neurological disorders.
Medicine: The compound and its derivatives are being explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Quinoxaline derivatives are used in the development of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2,6-Dibromo-3-methylquinoxaline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, quinoxaline derivatives can inhibit the activity of d-amino acid oxidase by binding to its active site, thereby modulating the levels of d-amino acids in the brain. This can have therapeutic implications for neurological disorders.
類似化合物との比較
3-Methylquinoxaline: Lacks the bromine substituents and has different reactivity and biological activity.
2,3-Dibromoquinoxaline: Has bromine atoms at different positions, leading to variations in chemical properties and applications.
2,6-Dichloro-3-methylquinoxaline:
Uniqueness: 2,6-Dibromo-3-methylquinoxaline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and chemical intermediates.
特性
分子式 |
C9H6Br2N2 |
|---|---|
分子量 |
301.96 g/mol |
IUPAC名 |
2,6-dibromo-3-methylquinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 |
InChIキー |
OPKGTCIKURLNKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=CC(=CC2=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)

![tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B12963087.png)
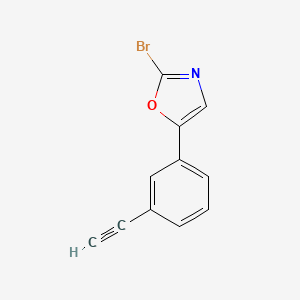
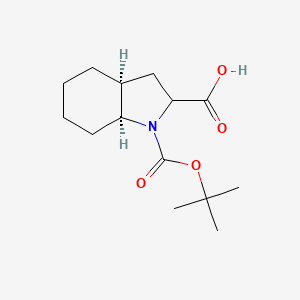
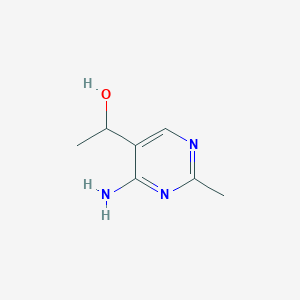
![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)
